molecular formula C14H16N2O2 B14398207 6-Methoxy-8-(morpholin-4-yl)quinoline CAS No. 88609-44-3

6-Methoxy-8-(morpholin-4-yl)quinoline

Cat. No.: B14398207
CAS No.: 88609-44-3
M. Wt: 244.29 g/mol
InChI Key: GSZRRVMOWJQVST-UHFFFAOYSA-N
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Description

6-Methoxy-8-(morpholin-4-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 6th position and a morpholine ring at the 8th position of the quinoline core structure imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-(morpholin-4-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinoline and morpholine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.

    Reaction Mechanism: The methoxy group at the 6th position of quinoline undergoes nucleophilic substitution with morpholine, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-8-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

  • Quinoline N-oxides (oxidation)
  • Reduced quinoline derivatives (reduction)
  • Substituted quinoline derivatives (substitution)

Scientific Research Applications

6-Methoxy-8-(morpholin-4-yl)quinoline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of fluorescent dyes and sensors for detecting metal ions and other analytes.

Mechanism of Action

The mechanism of action of 6-Methoxy-8-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the morpholine ring, resulting in different biological activities.

    8-Morpholinoquinoline: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.

    Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of functional groups.

Uniqueness: 6-Methoxy-8-(morpholin-4-yl)quinoline is unique due to the presence of both the methoxy group and the morpholine ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

CAS No.

88609-44-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(6-methoxyquinolin-8-yl)morpholine

InChI

InChI=1S/C14H16N2O2/c1-17-12-9-11-3-2-4-15-14(11)13(10-12)16-5-7-18-8-6-16/h2-4,9-10H,5-8H2,1H3

InChI Key

GSZRRVMOWJQVST-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)N3CCOCC3

Origin of Product

United States

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